molecular formula C12H14N2O3 B1236966 5-methoxy-D-tryptophan zwitterion

5-methoxy-D-tryptophan zwitterion

Cat. No.: B1236966
M. Wt: 234.25 g/mol
InChI Key: KVNPSKDDJARYKK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-D-tryptophan zwitterion is a zwitterion obtained by transfer of a proton from the carboxy to the amino terminus of 5-methoxy-D-tryptophan;  major species at pH 7.3.

Scientific Research Applications

1. Zwitterionic Reactions in Chemical Processes

5-Methoxy-D-tryptophan zwitterion is involved in zwitterionic reactions in chemical processes. For instance, a study on the reaction mechanism of dimethylamine on 2-methoxy-5-nitrothiophenes showed the formation of a zwitterion as an intermediate step (Smaoui et al., 2019). This indicates the potential role of similar zwitterionic compounds in various chemical reactions.

2. Role in Enantiomeric Separation Processes

Research on 6-Chlorotryptophan, a structurally similar compound to 5-methoxytryptophan, highlighted its application in enantiomeric separation processes. A study using a zwitterionic chiral stationary phase demonstrated efficient separation of enantiomers, suggesting the possible application of this compound in chromatographic techniques (Fukushima et al., 2015).

3. Tryptophan Metabolism and Biochemical Pathways

The zwitterionic nature of 5-methoxy-D-tryptophan might play a role in tryptophan metabolism and related biochemical pathways. A study exploring the restoration of hydroxyindole O-methyltransferase levels in cancer cells discussed the metabolism of 5-methoxytryptophan, a related compound, and its implications in cancer progression (Chen et al., 2018).

4. Implications in Biomedical Research and Drug Development

Studies on tryptophan derivatives like this compound have implications in biomedical research and drug development. For example, research on serotonin and its role in various physiological processes, where tryptophan derivatives are involved, can contribute to understanding and treating neurological and metabolic diseases (Maffei, 2020).

5. Application in Novel Material Synthesis

The chemical properties of this compound may find application in the synthesis of novel materials. For instance, a study on the use of tryptophan as a curing agent for epoxy resins shows the potential of zwitterionic compounds in material science and environmental-friendly manufacturing processes (Li et al., 2007).

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(2R)-2-azaniumyl-3-(5-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1

InChI Key

KVNPSKDDJARYKK-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)[O-])[NH3+]

SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+]

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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